molecular formula C8H16N2O B13923522 1-Aminocyclopentanepropanamide

1-Aminocyclopentanepropanamide

Cat. No.: B13923522
M. Wt: 156.23 g/mol
InChI Key: WRTALBMDEROQPP-UHFFFAOYSA-N
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Description

1-Aminocyclopentanepropanamide is an organic compound with the molecular formula C8H16N2O It belongs to the class of primary carboxylic acid amides, which are characterized by the presence of a carboxamide group (RC(=O)NH2)

Preparation Methods

The synthesis of 1-Aminocyclopentanepropanamide can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Aminocyclopentanepropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

1-Aminocyclopentanepropanamide has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Aminocyclopentanepropanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For instance, the compound may inhibit specific enzymes, thereby affecting metabolic processes .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-(1-aminocyclopentyl)propanamide

InChI

InChI=1S/C8H16N2O/c9-7(11)3-6-8(10)4-1-2-5-8/h1-6,10H2,(H2,9,11)

InChI Key

WRTALBMDEROQPP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCC(=O)N)N

Origin of Product

United States

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